![molecular formula C15H8N4O3S3 B2490553 N-[4-(4-nitrotiofen-2-il)-1,3-tiazol-2-il]-1,3-benzotiazol-2-carboxamida CAS No. 477280-61-8](/img/structure/B2490553.png)
N-[4-(4-nitrotiofen-2-il)-1,3-tiazol-2-il]-1,3-benzotiazol-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a useful research compound. Its molecular formula is C15H8N4O3S3 and its molecular weight is 388.43. The purity is usually 95%.
BenchChem offers high-quality N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha encontrado que los derivados de tiazol, incluido el compuesto en cuestión, exhiben una potente actividad antioxidante . Los antioxidantes son cruciales para neutralizar los radicales libres dañinos en el cuerpo, lo que puede prevenir una variedad de problemas de salud, incluidas las enfermedades crónicas.
Propiedades analgésicas y antiinflamatorias
Los tiazoles se han asociado con propiedades analgésicas (alivio del dolor) y antiinflamatorias . Esto sugiere posibles aplicaciones en el desarrollo de nuevos medicamentos para el alivio del dolor y la inflamación.
Aplicaciones antimicrobianas y antifúngicas
Los compuestos de tiazol han demostrado actividades antimicrobianas y antifúngicas . Esto podría conducir al desarrollo de nuevos tratamientos para diversas infecciones bacterianas y fúngicas.
Propiedades antivirales
Los tiazoles también han mostrado potencial como agentes antivirales . Esto sugiere que podrían usarse en la creación de nuevos fármacos antivirales, que son particularmente importantes en la lucha contra las enfermedades virales.
Efectos diuréticos
Se ha encontrado que algunos derivados de tiazol tienen efectos diuréticos . Los diuréticos ayudan a eliminar el exceso de agua y sal del cuerpo y, a menudo, se utilizan para tratar afecciones como la presión arterial alta y la insuficiencia cardíaca.
Actividades antitumorales y citotóxicas
Los compuestos de tiazol han mostrado actividades antitumorales y citotóxicas prometedoras . Esto sugiere posibles aplicaciones en el tratamiento del cáncer, particularmente en el desarrollo de nuevos fármacos de quimioterapia.
Mecanismo De Acción
Target of Action
Compounds with a thiazole ring, like the one in your molecule, are known to interact with a variety of biological targets. For instance, some thiazole derivatives have been found to act as agonists of Rev-ErbA , a nuclear receptor involved in regulating circadian rhythm and metabolism .
Mode of Action
The interaction of these compounds with their targets often involves binding to a specific site on the target protein, which can modulate the protein’s activity. For example, Rev-ErbA agonists increase the constitutive repression of genes regulated by Rev-ErbA .
Biochemical Pathways
The activation of Rev-ErbA by agonists can affect various biochemical pathways, including those involved in circadian rhythm and metabolism . The specific pathways affected by your compound would depend on its exact target(s).
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can greatly influence its bioavailability. For instance, compounds with a nitrothiophene group may have certain pharmacokinetic properties , but the exact properties of your compound would need to be determined experimentally.
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. For example, activation of Rev-ErbA can increase exercise capacity by increasing mitochondria counts in skeletal muscle .
Propiedades
IUPAC Name |
N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O3S3/c20-13(14-16-9-3-1-2-4-11(9)25-14)18-15-17-10(7-24-15)12-5-8(6-23-12)19(21)22/h1-7H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBGPJWCZSIXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
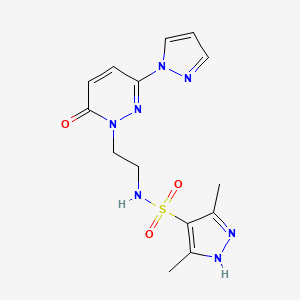
![N-(2-{[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl}ethyl)adamantane-1-carboxamide](/img/structure/B2490474.png)
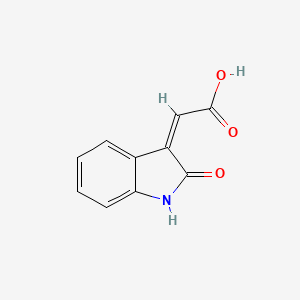
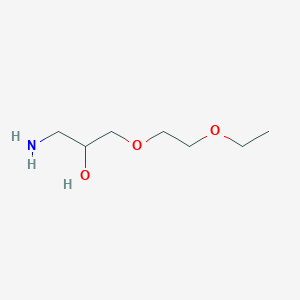
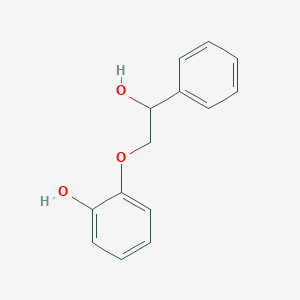

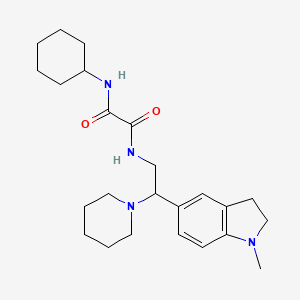
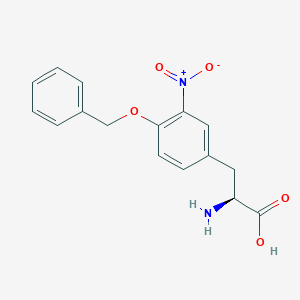
![3-{1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B2490483.png)
![5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2490485.png)
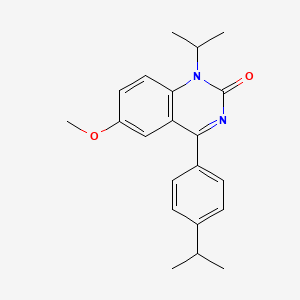
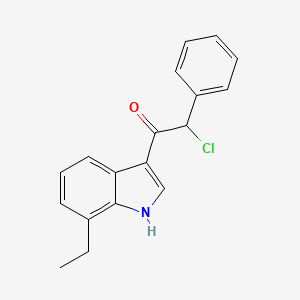
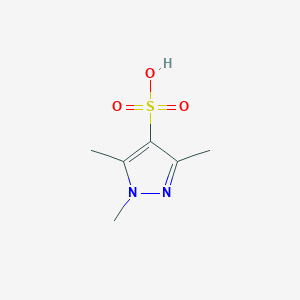
![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2490490.png)
